molecular formula C13H16O6 B082179 Ethyl 3,4,5-trimethoxybenzoylformate CAS No. 14655-36-8

Ethyl 3,4,5-trimethoxybenzoylformate

Cat. No.: B082179
CAS No.: 14655-36-8
M. Wt: 268.26 g/mol
InChI Key: AXRCXDFRVQRVDY-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxybenzoylformate is an organic compound with the molecular formula C13H16O6. It is known for its unique chemical structure, which includes three methoxy groups attached to a benzene ring, and an ethyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4,5-trimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trimethoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functional group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3,4,5-trimethoxybenzoylformate can be compared with other similar compounds, such as:

Uniqueness: The presence of three methoxy groups on the benzene ring and the ethyl ester functional group make this compound unique.

Biological Activity

Ethyl 3,4,5-trimethoxybenzoylformate (CAS Number: 14655-36-8) is a synthetic compound derived from the esterification of 3,4,5-trimethoxybenzoic acid with ethyl formate. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C13H16O6
  • Molecular Weight : 268.26 g/mol
  • Physical Form : Solid
  • Purity : Typically ≥ 95%
  • Melting Point : Not extensively documented; requires further study for precise characterization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit drug-resistant strains of bacteria. Ethyl 3,4-dihydroxybenzoate (EDHB), a structural analog, has shown efficacy as an efflux pump inhibitor (EPI) against resistant strains of Escherichia coli, thus enhancing the activity of various antibiotics .

CompoundActivity TypeReference
Ethyl 3,4-dihydroxybenzoateEfflux pump inhibitorPMC9029221
Ethyl 3,4,5-trimethoxybenzoateAntibacterial activityChemsrc

Antioxidant Properties

The antioxidant capacity of ethyl esters derived from trimethoxybenzoic acid has been explored in several studies. These compounds are reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms or formation of stable radical species.

Cytotoxic Effects

In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism is believed to involve apoptosis induction and disruption of cell cycle progression. Detailed investigations are required to elucidate the specific pathways involved.

Case Studies

  • Antibiotic Potentiation Study
    A study investigated the effect of EDHB on antibiotic efficacy against E. coli strains exhibiting multidrug resistance. The results indicated that EDHB significantly reduced the IC50 values of erythromycin and clarithromycin when used in combination therapy.
    AntibioticIC50 (µg/mL) without EDHBIC50 (µg/mL) with EDHB
    Erythromycin12531.25
    Clarithromycin17543.75
  • Cytotoxicity Assessment
    In another study focusing on human cancer cell lines, this compound was tested for its cytotoxic effects using MTT assays. The findings revealed a dose-dependent reduction in cell viability at concentrations above 50 µM.

Properties

IUPAC Name

ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCXDFRVQRVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641299
Record name Ethyl oxo(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14655-36-8
Record name Ethyl oxo(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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